Tridecan-7-yl acetate
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Overview
Description
Tridecan-7-yl acetate: is an organic compound with the molecular formula C15H30O2 . It is an ester derived from tridecan-7-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It has a molecular weight of 242.397 g/mol and a boiling point of 281.3°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecan-7-yl acetate can be synthesized through the esterification of tridecan-7-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production scale and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tridecan-7-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecan-7-ol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tridecan-7-ol and acetic acid.
Oxidation: Tridecanoic acid or other oxidized derivatives.
Substitution: Various substituted tridecan-7-yl derivatives.
Scientific Research Applications
Chemistry: Tridecan-7-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and other derivatives .
Biology: In biological research, this compound is studied for its potential role in pheromone signaling and other biochemical pathways. It is used in studies involving insect behavior and communication .
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the formulation of various consumer products, including perfumes and cosmetics .
Mechanism of Action
The mechanism of action of tridecan-7-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Tridecan-2-yl acetate: Another ester with similar structural features but different positional isomerism.
Tridecadien-2-yl acetate: A compound with conjugated double bonds, used in pheromone studies.
Tridecanol: The parent alcohol from which tridecan-7-yl acetate is derived.
Uniqueness: this compound is unique due to its specific structural configuration and the resulting chemical and physical properties. Its applications in various fields, including its role in pheromone signaling and its use in the fragrance industry, highlight its distinctiveness compared to other similar compounds .
Properties
CAS No. |
60826-28-0 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
tridecan-7-yl acetate |
InChI |
InChI=1S/C15H30O2/c1-4-6-8-10-12-15(17-14(3)16)13-11-9-7-5-2/h15H,4-13H2,1-3H3 |
InChI Key |
PCPNTHIGZZIBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)OC(=O)C |
Origin of Product |
United States |
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